
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-
Overview
Description
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O5 It is known for its unique structure, which includes a methanone group attached to a 1,3-benzodioxole ring and a 4-methoxyphenyl group
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as benzodioxoles . These compounds contain a benzene ring fused to either isomers of dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the cellular environment .
Result of Action
Some studies suggest that similar compounds may exhibit selectivity between cancer cells and normal cells , but more research is needed to confirm these findings and understand their implications.
Action Environment
The action, efficacy, and stability of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- typically involves the following steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the methanone group: The methanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-methoxyphenyl group: This step involves the coupling of the 1,3-benzodioxole derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- can be compared with other similar compounds, such as:
Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-: Differing only in the position of the methoxy group on the phenyl ring.
Methanone, 1,3-benzodioxol-5-yl(4-hydroxyphenyl)-: Featuring a hydroxy group instead of a methoxy group.
Methanone, 1,3-benzodioxol-5-yl(4-chlorophenyl)-: Containing a chloro group instead of a methoxy group.
These compounds share similar structural features but differ in their chemical properties and biological activities, highlighting the uniqueness of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRLDQDVKAIZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
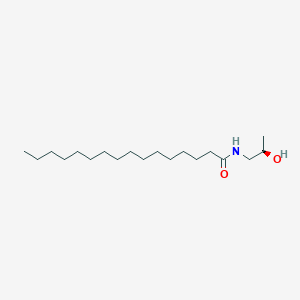

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
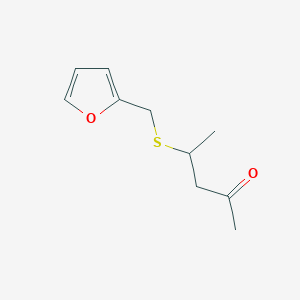

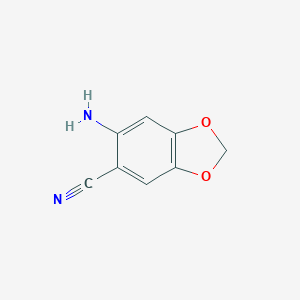
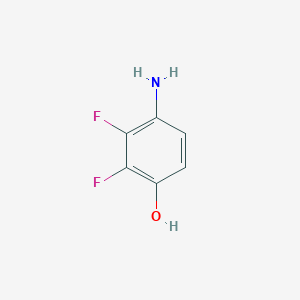
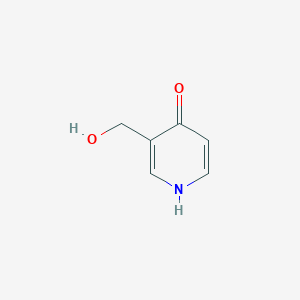

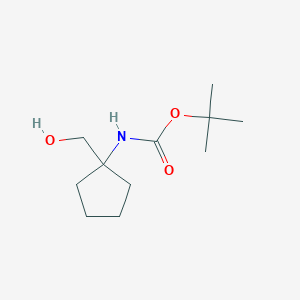
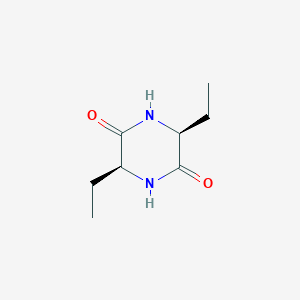

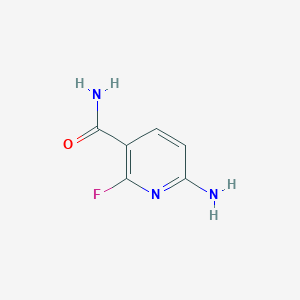
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
